molecular formula C9H9Cl2FN2 B2935357 8-Fluoroquinolin-5-amine;dihydrochloride CAS No. 2445792-05-0

8-Fluoroquinolin-5-amine;dihydrochloride

Cat. No. B2935357
CAS RN: 2445792-05-0
M. Wt: 235.08
InChI Key: OJENJVRCXGVBOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoroquinolin-5-amine, also known as 5-Amino-8-fluoroquinoline, is a chemical compound with the molecular formula C9H7FN2 . It has a molecular weight of 162.16 . The compound is used for research purposes .


Synthesis Analysis

The synthesis of 8-Fluoroquinolin-5-amine and its analogues has been discussed in the literature . The synthetic approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into 1–8 positions or by means of annelation have been discussed .


Molecular Structure Analysis

The molecular structure of 8-Fluoroquinolin-5-amine consists of 12 heavy atoms . It has one hydrogen bond donor and three hydrogen bond acceptors . The exact mass of the compound is 162.05932639 .


Chemical Reactions Analysis

The chemical reactions involving 8-Fluoroquinolin-5-amine have been documented . For instance, it has been used in the synthesis of 5-acetyl-2-ethyl-4-nitro-6-phenylpyridazin-3 .


Physical And Chemical Properties Analysis

8-Fluoroquinolin-5-amine has a density of 1.316 g/cm3 . It has a boiling point of 326.306ºC at 760 mmHg . The compound has a refractive index of 1.677 .

Scientific Research Applications

Antibacterial Agents

8-Fluoroquinolin-5-amine;dihydrochloride: has been studied for its potential as an antibacterial agent. The fluoroquinolone class, to which this compound belongs, is known for its effectiveness against a broad range of bacterial infections. The introduction of a fluorine atom at the 8-position can enhance the compound’s ability to penetrate bacterial cell walls and inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication .

Antimicrobial Research

The compound’s amine group at the 5-position is significant for antimicrobial activity. Research suggests that fluoroquinolones bearing the hydrazino group at this position exhibit effective antimicrobial properties against various pathogenic microorganisms. This makes it a valuable compound for developing new antimicrobial drugs with improved solubility and efficacy .

Proteomics Research

In proteomics, 8-Fluoroquinolin-5-amine;dihydrochloride can be used as a biochemical tool. Its unique structure allows for the study of protein interactions and functions, particularly in understanding the mechanisms of action of antibacterial agents at the molecular level .

Synthesis of Complex Molecules

This compound serves as a building block in the synthesis of more complex molecules. Its reactive amine group allows for various chemical modifications, enabling the creation of a diverse array of derivatives with potential pharmacological applications .

Metal Complex Formation

8-Fluoroquinolin-5-amine;dihydrochloride: can form complexes with metals, which is useful in the development of metal-based drugs. These complexes can have unique biological properties, including potential anticancer activity .

Structural Modifications for Drug Development

The compound’s structure is amenable to modifications, which is crucial for drug development. By altering different positions on the quinoline ring, researchers can create new compounds with specific desired activities, such as increased potency or reduced side effects .

Safety and Hazards

8-Fluoroquinolin-5-amine is classified as a skin irritant . It can cause skin irritation . Safety measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

8-fluoroquinolin-5-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2.2ClH/c10-7-3-4-8(11)6-2-1-5-12-9(6)7;;/h1-5H,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJENJVRCXGVBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)F)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.